molecular formula C11H15NO2 B2931933 Ethyl 2-methyl-2-(pyridin-2-yl)propanoate CAS No. 20092-97-1

Ethyl 2-methyl-2-(pyridin-2-yl)propanoate

Cat. No.: B2931933
CAS No.: 20092-97-1
M. Wt: 193.246
InChI Key: BMMYGYKRBVTVHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-methyl-2-(pyridin-2-yl)propanoate is an organic compound with the molecular formula C11H15NO2. It is a liquid at room temperature and is known for its applications in various fields of scientific research and industry .

Preparation Methods

The synthesis of ethyl 2-methyl-2-(pyridin-2-yl)propanoate typically involves the esterification of 2-methyl-2-(pyridin-2-yl)propanoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion . Industrial production methods may involve similar esterification processes but on a larger scale with optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Ethyl 2-methyl-2-(pyridin-2-yl)propanoate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, specific temperatures, and solvents like dichloromethane or ethanol. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Ethyl 2-methyl-2-(pyridin-2-yl)propanoate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It serves as a building block for the synthesis of biologically active molecules, which can be used in drug discovery and development.

    Medicine: The compound is investigated for its potential therapeutic properties and as a precursor for the synthesis of medicinal compounds.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of ethyl 2-methyl-2-(pyridin-2-yl)propanoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to form the corresponding carboxylic acid, which can then interact with biological targets. The pyridine ring can participate in various biochemical reactions, influencing the compound’s overall activity .

Comparison with Similar Compounds

Ethyl 2-methyl-2-(pyridin-2-yl)propanoate can be compared with similar compounds such as ethyl 2-methyl-2-(pyridin-3-yl)propanoate and ethyl 2-methyl-2-(pyridin-4-yl)propanoate. These compounds share similar structural features but differ in the position of the pyridine ring, which can influence their chemical reactivity and biological activity. The unique position of the pyridine ring in this compound contributes to its distinct properties and applications .

Properties

IUPAC Name

ethyl 2-methyl-2-pyridin-2-ylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-4-14-10(13)11(2,3)9-7-5-6-8-12-9/h5-8H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMMYGYKRBVTVHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(C)C1=CC=CC=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.